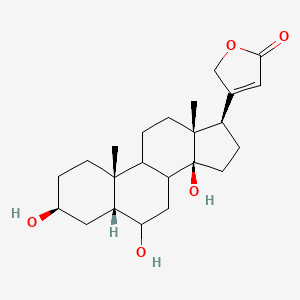

3,6,14-Trihydroxycard-20(22)-enolide

Description

Structure

3D Structure

Properties

CAS No. |

102305-50-0 |

|---|---|

Molecular Formula |

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3S,5R,10R,13R,14S,17R)-3,6,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1 |

InChI Key |

NAUPKGAOVHSNRY-QYLPJJJPSA-N |

Isomeric SMILES |

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC([C@H]5[C@@]3(CC[C@@H](C5)O)C)O |

Canonical SMILES |

CC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 3,6,14 Trihydroxycard 20 22 Enolide

Botanical Sources and Geographic Distribution of Cardenolide-Producing Plants

Cardenolides, including compounds structurally related to 3,6,14-Trihydroxycard-20(22)-enolide, are found in a variety of plant families. nih.gov Notable among these are the Apocynaceae, Plantaginaceae, and Brassicaceae families. cornell.edu Species within the genus Digitalis (foxglove), belonging to the Plantaginaceae family, are well-known producers of a wide array of cardenolides. nih.govthieme-connect.com For instance, Digitalis purpurea (red foxglove), native to Germany, and Digitalis lanata (woolly foxglove) are significant sources of these compounds. mpg.deresearchgate.net

The Apocynaceae family also harbors numerous cardenolide-producing species. researchgate.net Calotropis procera (rubber tree), found in northern Africa, is a prominent example of a plant that produces high levels of cardenolides, despite being distantly related to Digitalis. mpg.dempg.de Other genera within Apocynaceae known to produce these compounds include Asclepias (milkweeds). cornell.edu The production of cardenolides has also been identified in the Brassicaceae family, specifically in the genus Erysimum (wallflowers). cornell.edu The distribution of these plants spans various continents and climates, indicating an independent evolution of cardenolide biosynthesis in different plant lineages. cornell.edu

Table 1: Botanical Sources of Cardenolides

| Family | Genus | Common Name | Geographic Region |

|---|---|---|---|

| Plantaginaceae | Digitalis | Foxglove | Europe |

| Apocynaceae | Calotropis | Rubber Tree | Northern Africa |

| Apocynaceae | Asclepias | Milkweed | North America |

Metabolic Precursors and Early Enzymatic Steps in Cardenolide Biosynthesis

The biosynthesis of cardenolides is a complex process that begins with common sterol precursors and involves a series of enzymatic modifications. researchgate.net

The starting point for cardenolide biosynthesis is believed to be sterols. nih.gov Both cholesterol and phytosterols (B1254722) (such as campesterol (B1663852) and β-sitosterol) have been identified as precursors. nih.govresearchgate.net While cholesterol was initially proposed as the primary substrate, evidence suggests that phytosterols may also play a crucial role, and in some cases, might be the preferred precursors. oup.comresearchgate.net In Digitalis, for instance, phytosterols constitute a much larger percentage of total sterols compared to cholesterol. researchgate.net The conversion of these sterols into pregnenolone (B344588) is a critical initial step in the pathway. mpg.dempg.de

A pivotal discovery in understanding cardenolide biosynthesis has been the identification of key enzymes belonging to the cytochrome P450 family. Specifically, two enzymes from the CYP87A family have been shown to catalyze the conversion of both cholesterol and phytosterols into pregnenolone. mpg.dempg.deresearchgate.net This reaction represents the first committed step in the biosynthesis of cardenolides. nih.govresearchgate.net The functional characterization of these CYP87A enzymes was a significant breakthrough, as it was the first enzymatic function reported for this subfamily of cytochrome P450. mpg.de Studies involving the overexpression of these CYP87A enzymes in model plants like Arabidopsis thaliana resulted in the accumulation of pregnenolone, further confirming their role. mpg.deresearchgate.net Conversely, silencing the expression of CYP87A in Digitalis purpurea led to a significant reduction in both pregnenolone and cardenolide levels. nih.govmpg.deresearchgate.net

Following the formation of pregnenolone, further modifications are necessary to produce the cardenolide backbone. Progesterone (B1679170) 5β-reductases (P5βRs) are key enzymes that catalyze the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step in the formation of 5β-cardenolides. nih.govresearchgate.net These enzymes belong to a family of proteins recently termed PRISEs (progesterone 5β-reductase/iridoid synthase-like enzymes). nih.gov The expression of P5βR genes has been shown to correlate with cardenolide accumulation, although the relationship can be complex and influenced by environmental factors. researchgate.netnih.gov Knockdown of P5βR genes in Digitalis lanata through RNA interference resulted in lower cardenolide content, providing direct evidence for their involvement in the biosynthetic pathway. nih.gov

Genetic and Molecular Regulation of Cardenolide Accumulation

The accumulation of cardenolides in plants is a tightly regulated process influenced by both genetic and environmental factors. The expression of key biosynthetic genes, such as those encoding CYP87A enzymes and progesterone 5β-reductases, is a critical control point. mpg.denih.gov Studies have shown that the expression of these genes can be influenced by various stresses, including treatment with methyl jasmonate, sorbitol, and salicylic (B10762653) acid analogs. researchgate.netnih.gov For example, the expression of genes involved in cholesterol and phytosterol biosynthesis was found to correlate with an increase in cardenolides after certain stress treatments in Digitalis lanata. researchgate.netnih.gov

The expression of the gene encoding progesterone 5β-reductase has been observed to fluctuate seasonally in natural populations of Digitalis obscura, with increasing levels from winter to summer, followed by a reduction in autumn. nih.gov This suggests a complex regulatory network that responds to developmental and environmental cues to control the production of these defensive compounds.

Chemodiversity and Cardenolide Variation in Natural Populations

Significant variation in the types and amounts of cardenolides can be observed among different plant populations, a phenomenon known as chemodiversity. researchgate.net This variation is shaped by a combination of genetic and environmental factors. researchgate.net In natural populations of Digitalis obscura, for instance, seasonal fluctuations and differences between bioclimatic belts have been observed in cardenolide content. nih.gov The composition of cardenolides can also vary within a single plant, with different tissues showing distinct profiles.

This chemodiversity is thought to be an adaptive trait, providing plants with a broader defense against a range of herbivores and pathogens. researchgate.net The specific environmental pressures a plant population faces can drive the selection for particular cardenolide profiles. researchgate.net The study of this natural variation provides valuable insights into the ecological roles of these compounds and the evolutionary forces that shape their biosynthesis.

Table 2: Key Enzymes in Cardenolide Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Cytochrome P450 Family 87A | CYP87A | Catalyzes the conversion of cholesterol and phytosterols to pregnenolone. |

| Progesterone 5β-Reductase | P5βR | Catalyzes the reduction of progesterone to 5β-pregnane-3,20-dione. |

Molecular Mechanisms of Action of 3,6,14 Trihydroxycard 20 22 Enolide

Fundamental Interaction with Na+/K+-ATPase Isoforms

The primary molecular target of 3,6,14-Trihydroxycard-20(22)-enolide is the Na+/K+-ATPase, a transmembrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane. oup.com This enzyme is composed of α and β subunits, with the α-subunit containing the binding site for cardiac glycosides. nih.govacs.org There are multiple isoforms of the α-subunit (α1, α2, α3, α4) and the β-subunit (β1, β2, β3), which exhibit distinct tissue-specific distribution and physiological functions. researchgate.netnih.gov

This compound, like other cardiac glycosides, binds to a highly conserved site on the extracellular side of the α-subunit of the Na+/K+-ATPase. acs.orgnih.gov This binding is most favorable when the enzyme is in its phosphorylated (E2-P) conformation. acs.orgpnas.org The interaction involves the formation of a network of hydrogen bonds between the steroid core of the glycoside and polar side chains within the transmembrane helices of the enzyme. nih.gov

The binding of the cardiac glycoside paralyzes the movement of the extracellular domains of the α-subunit, which is necessary for the enzyme's catalytic cycle, thereby inhibiting its ion transport activity. acs.org Kinetic analyses have demonstrated that gitoxigenin (B107731) and the related compound digoxin (B3395198) inhibit Na+/K+-ATPase in an uncompetitive manner, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). nih.govresearchgate.net The binding process can exhibit positive cooperativity, suggesting the presence of multiple interacting binding sites on the enzyme. nih.govtandfonline.com The structure of the cardiac glycoside, including the steroid nucleus and the lactone ring, significantly influences its binding affinity and interaction with the Na+/K+-ATPase. nih.gov

Table 1: Kinetic Parameters of Na+/K+-ATPase Inhibition by Gitoxigenin and Digoxin This table is interactive. You can sort and filter the data.

| Compound | Enzyme Source | Inhibition Mode | Effect on Vmax | Effect on Km | Hill Coefficient (n) | Reference |

|---|---|---|---|---|---|---|

| Gitoxigenin | Human Erythrocyte Membranes | Uncompetitive | Reduced | Reduced | 1 < n < 3 | nih.gov |

| Gitoxigenin | Porcine Cerebral Cortex | Uncompetitive | Reduced | Reduced | 1 < n < 3 | nih.gov |

| Digoxin | Human Erythrocyte Membranes | Uncompetitive | Reduced | Reduced | 1 < n < 3 | nih.gov |

| Digoxin | Porcine Cerebral Cortex | Uncompetitive | Reduced | Reduced | 1 < n < 3 | nih.gov |

Cardiac glycosides can exhibit differential affinities for the various isoforms of the Na+/K+-ATPase α-subunit. researchgate.net However, studies on aglycones like digoxigenin (B1670575) and digitoxigenin (B1670572) have shown that their binding affinities for the α1, α2, and α3 isoforms are often indistinguishable. researchgate.net This suggests that the aglycone itself may not discriminate significantly between these isoforms. researchgate.net

Despite this, gitoxigenin has been shown to exert a biphasic dose-dependent inhibitory effect on Na+/K+-ATPase activity in both human erythrocyte membranes and porcine cerebral cortex, which supports the existence of at least two isoforms with different sensitivities. nih.govresearchgate.net In these studies, both the high-affinity and low-affinity isoforms were consistently more sensitive to gitoxigenin than to digoxin. nih.govresearchgate.net The specific isoform selectivity can be crucial, as different isoforms play distinct physiological roles; for instance, the α2 isoform is thought to be a key player in cardiac and smooth muscle contraction. researchgate.netnih.gov The sensitivity of different isoforms to cardiac glycosides can also be influenced by the local concentration of potassium ions, which antagonize the binding of these inhibitors. researchgate.net

Downstream Signaling Cascades Elicited by Na+/K+-ATPase Interaction

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. mdpi.comutoledo.edu The binding of this compound can initiate a cascade of intracellular signaling events that are independent of the changes in ion concentrations. nih.gov This signaling function is mediated through protein-protein interactions with neighboring membrane proteins and intracellular signaling molecules.

A key event in Na+/K+-ATPase-mediated signaling is the activation of the non-receptor tyrosine kinase, Src. nih.gov Upon binding of a cardiac glycoside, the Na+/K+-ATPase can interact with and activate Src. researchgate.net This activation of Src can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process where EGFR is activated without the direct binding of its own ligand. researchgate.netnih.gov The interaction between Src and EGFR is a critical node in cellular signaling, where Src can phosphorylate EGFR, leading to the recruitment and activation of further downstream signaling proteins. nih.govmdpi.com This Src-dependent EGFR transactivation is a central mechanism by which cardiac glycosides can influence cell proliferation, survival, and migration. nih.govmdpi.com

The activation of the Src/EGFR signaling complex by this compound can propagate signals through at least two major downstream pathways: the Ras-Raf-MAP kinase (MAPK) pathway and the PI3K/Akt pathway. researchgate.netnih.govnih.gov

Ras-Raf-MAPK Pathway: The transactivation of EGFR can lead to the activation of the small GTPase Ras, which in turn activates the Raf kinase, initiating a phosphorylation cascade through MEK and ultimately ERK (extracellular signal-regulated kinase). nih.govmdpi.com The MAPK/ERK pathway is a critical regulator of cell growth, proliferation, and differentiation. mdpi.com

PI3K/Akt Pathway: The activated EGFR can also recruit and activate phosphatidylinositol 3-kinase (PI3K). mdpi.com PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. nih.govnih.gov The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. nih.gov

The signaling cascades initiated by this compound can also influence the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.net NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. nih.gov Cardiac glycosides have been shown to inhibit the activation of NF-κB. nih.gov The interaction of cardiac glycosides with the Na+/K+-ATPase can lead to calcium oscillations within the cell, which are involved in a signaling microdomain that ultimately leads to the activation of NF-κB. mdpi.com By modulating upstream kinases like those in the PI3K/Akt and MAPK pathways, which are known to interact with NF-κB signaling, this compound can indirectly regulate the transcriptional activity of NF-κB.

Table 2: Summary of Signaling Pathways Modulated by this compound This table is interactive. You can sort and filter the data.

| Signaling Pathway | Key Mediators | Primary Outcome | Reference |

|---|---|---|---|

| Src/EGFR Pathway | Na+/K+-ATPase, Src, EGFR | Transactivation of EGFR, initiation of downstream signaling | researchgate.netnih.gov |

| Ras-Raf-MAPK Pathway | Ras, Raf, MEK, ERK | Regulation of cell proliferation and differentiation | nih.govmdpi.com |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Regulation of cell survival, growth, and metabolism | nih.govnih.gov |

| NF-κB Signaling | NF-κB protein complex, IκB kinases (IKK) | Regulation of inflammation, immunity, and cell survival | researchgate.netnih.gov |

Influence on Reactive Oxygen Species (ROS) Generation and Mitochondrial Integrity

The interaction of cardiac glycosides with cellular machinery often leads to a state of oxidative stress, characterized by an imbalance in reactive oxygen species (ROS). Mitochondria, the primary sites of cellular respiration, are central to this phenomenon. nih.govelsevierpure.com While direct studies on Gitoxigenin are limited, research on closely related cardiac glycosides like ouabain (B1677812) and digoxin provides significant insights into this mechanism.

Treatment with ouabain has been shown to increase ROS in cardiomyocytes. nih.gov This increase is linked to mitochondrial dysfunction stemming from elevated intracellular sodium, a primary consequence of Na+/K+-ATPase inhibition. nih.gov The altered ionic environment impairs mitochondrial energetics, disrupts the NADH/NAD+ redox potential, and consequently enhances ROS production. nih.gov Similarly, the cardiac glycoside digoxin has been observed to induce ROS production, which is a key step in its subsequent activation of cell death pathways. researchgate.netnih.gov Studies on digitoxin (B75463) in pancreatic cancer cells also confirm an increase in intracellular ROS following treatment. nih.gov

Mitochondria are both a source and a target of ROS. youtube.com Excessive ROS production can damage mitochondrial components, including the electron transport chain, leading to a decline in mitochondrial integrity and bioenergetic capacity. nih.govnih.gov This damage can further amplify ROS generation, creating a detrimental feedback loop that compromises cell viability and can trigger programmed cell death. youtube.com

Table 1: Effects of Related Cardiac Glycosides on ROS and Mitochondrial Function

| Compound | Cellular Effect | Associated Mechanism | Reference(s) |

|---|---|---|---|

| Ouabain | Increased ROS | Impaired mitochondrial energetics and redox status secondary to elevated intracellular Na+. | nih.gov |

| Digoxin | Increased ROS | Serves as an upstream signal for inducing apoptosis and autophagy. | researchgate.netnih.gov |

| Digitoxin | Increased intracellular ROS | Effects on ROS concentration are linked to changes in intracellular calcium and impact cell proliferation. | nih.gov |

| Resibufogenin | Induction of ROS | Part of its general mechanism of action. | wikipedia.org |

Effects on Intracellular Ion Homeostasis (Na+, Ca2+, K+) Independent of Ion Pumping Inhibition

The principal mechanism by which this compound and other cardiac glycosides disrupt intracellular ion homeostasis is through the direct inhibition of the Na+/K+-ATPase plasma membrane pump. ncats.iooup.com This inhibition leads to an accumulation of intracellular sodium (Na+) and a loss of intracellular potassium (K+). nih.gov The resulting increase in intracellular Na+ concentration reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. oup.comdroracle.ai Consequently, the NCX's function is impaired, leading to a significant rise in the intracellular Ca2+ concentration. nih.govdroracle.ai

While these effects are direct consequences of Na+/K+-ATPase inhibition, some research suggests cardiac glycosides may modulate other ion-regulating systems, although these are often still downstream of the initial pump blockade. For instance, derivatives of the related compound digitoxigenin have been shown to modulate the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) and the Plasma Membrane Ca2+-ATPase (PMCA). nih.gov Inhibition of these secondary pumps would further contribute to the sustained elevation of cytosolic Ca2+. nih.gov

Additionally, some studies have proposed other, less established mechanisms, such as an enhanced Ca2+ release from the sarcoplasmic reticulum via modulation of ryanodine (B192298) receptors or the induction of a "slip-mode" conductance in Na+ channels that allows for Ca2+ influx, though this latter theory has been contested. oup.com It is critical to note, however, that these are considered secondary or contributing effects, and the overwhelming body of evidence identifies Na+/K+-ATPase inhibition as the primary event driving the profound changes in Na+, K+, and Ca2+ homeostasis. nih.govfrontiersin.orgyoutube.com

Impact on Cellular Proliferation, Apoptosis, and Autophagy Pathways at the Molecular Level

This compound and its congeners exert significant control over fundamental cellular processes like proliferation, apoptosis, and autophagy by modulating key signaling pathways. Gitoxigenin itself has demonstrated inhibitory effects on A549 lung cancer cells. ncats.io

Cellular Proliferation: Research on related compounds has shown that cardiac glycosides can halt the cell cycle. Digitoxin, for example, inhibits the proliferation of multidrug-resistant cancer cells by inducing G2/M cell cycle arrest. nih.gov This cell cycle blockade is mediated at the molecular level through the ATR-CHK2-CDC25C signaling pathway. nih.gov

Apoptosis (Programmed Cell Death): Cardiac glycosides are potent inducers of apoptosis. mdpi.com The molecular mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. qiagen.comcellsignal.com Studies on digitoxin show that it triggers mitochondrial apoptosis through the modulation of Bcl-2 family proteins, specifically altering the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspase-9 and executioner caspase-3, culminating in cell death. nih.gov The induction of apoptosis by digoxin is also linked to the generation of ROS and the downregulation of Bcl-2. researchgate.netnih.gov

Autophagy (Cellular Self-Digestion): Autophagy is another critical process heavily influenced by this class of compounds. Research on digoxigenin, a structurally similar cardenolide, has demonstrated that it activates autophagy in hepatocellular carcinoma cells. researchgate.netnih.gov The central mechanism for this induction is the inhibition of the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.govresearchgate.net The mechanistic target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy; its inhibition unleashes the autophagic process. mdpi.comnih.gov Other cardiac glycosides, like digoxin, can also induce autophagy through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and subsequent inhibition of mTOR. nih.gov The relationship between autophagy and apoptosis is complex; autophagy can act as a pro-survival mechanism against cellular stress, but it can also contribute to or lead to cell death. mdpi.commdpi.comnih.gov This interplay is partly regulated by proteins like Beclin 1, which is essential for autophagy and can be sequestered by the anti-apoptotic protein Bcl-2, thus providing a direct molecular link between the two pathways. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 3,6,14 Trihydroxycard 20 22 Enolide and Its Analogs

Elucidation of Essential Structural Features for Biological Activity within the Cardenolide Scaffold

The foundational structure for the biological activity of cardenolides is the steroid nucleus, a cyclopentanoperhydrophenanthrene ring system. Several features of this scaffold are considered indispensable for potent inhibition of the Na+/K+-ATPase.

Steroid Nucleus and Ring Fusion: The steroid core serves as the pharmacophore, providing the necessary framework for recognition and hydrophobic binding within the receptor site. researchgate.net The specific stereochemistry of the ring junctions is crucial. Cardenolides possess a characteristic cis-trans-cis fusion of the A/B, B/C, and C/D rings, respectively. thieme-connect.com This creates a distinct U-shaped or bent conformation of the molecule, which is essential for fitting into the binding pocket of the Na+/K+-ATPase. researchgate.net

14β-Hydroxyl Group: A hydroxyl group at the C-14 position in the beta (β) orientation is a hallmark of biologically active cardenolides. iosrjournals.org This feature is critical for the cis-fusion of the C and D rings, which enforces the characteristic bend in the steroid backbone. researchgate.net Its removal or a change in its stereochemistry leads to a significant loss of activity.

Substitutions on the Steroid Core: While the core structure is conserved, substitutions at various positions can modulate activity. The specific compound 3,6,14-Trihydroxycard-20(22)-enolide features hydroxyl groups at C-3, C-6, and C-14. These polar groups influence the molecule's interaction with the receptor and its pharmacokinetic properties.

The combination of the rigid, uniquely folded steroid backbone and the specific placement of functional groups allows for high-affinity binding to the Na+/K+-ATPase, leading to its inhibition. cornell.eduresearchgate.net

Role of the 17-Butenolide Ring and its Modifications

Attached at the C-17 position of the steroid nucleus in a β-orientation is an α,β-unsaturated γ-lactone, commonly known as a butenolide ring. This moiety is a critical determinant of biological activity. iosrjournals.orgnih.gov

Requirement for Unsaturation: The double bond in the lactone ring is essential for activity. Saturation of this bond results in a dramatic reduction or complete loss of inhibitory effects on the Na+/K+-ATPase. The electron-deficient β-carbon and the carbonyl oxygen of the lactone ring are key interaction points with the enzyme. researchgate.net

Modifications and Replacements: The size, shape, and electronic properties of the lactone ring are vital. Replacing the five-membered butenolide ring with a six-membered α-pyrone ring (as seen in bufadienolides) retains or sometimes enhances activity, indicating that a suitably oriented unsaturated lactone is the key requirement. However, replacing the lactone with other heterocyclic systems has been a strategy in synthesizing analogs with potentially better therapeutic profiles. researchgate.net For instance, replacing the lactone ring with a nitrogen-containing unsaturated heterocycle can result in a compound that is nearly as active as the parent cardenolide. researchgate.net While the butenolide ring has been identified as a potential source of toxicity, derivatives lacking this ring are being investigated to see if biological potency can be retained, potentially leading to safer therapeutic agents. nih.gov

Impact of Hydroxyl Group Substitutions (C3, C6, C14) on Molecular Interactions

The number, position, and orientation of hydroxyl groups on the steroid nucleus significantly affect the molecule's polarity, solubility, and binding affinity to its target. For this compound, the hydroxyl groups at C-3, C-6, and C-14 are of particular importance.

C-14 Hydroxyl Group: As mentioned, the 14β-OH group is a fundamental requirement for the correct conformation of the steroid and thus for biological activity. iosrjournals.org

C-3 Hydroxyl Group: The 3β-OH group is the primary site for the attachment of sugar moieties (glycosylation). While the aglycone (the non-sugar part) itself can be active, glycosylation at this position generally enhances potency. nih.gov The β-orientation of this hydroxyl group is crucial for the proper positioning of the attached sugar chain, which forms additional interactions within the binding site.

C-6 Hydroxyl Group: The presence of a hydroxyl group at the C-6 position, as in Gitoxigenin (B107731), influences the polarity and binding characteristics of the molecule. While less critical than the 3β-OH and 14β-OH, modifications at this position can still impact activity. For example, in a study of brassinosteroid analogues, which also have a steroid core, the presence and modification of a C-6 function (in that case, a dioxo function) was integral to the molecule's design and activity. mdpi.com The additional polar group at C-6 can participate in hydrogen bonding with amino acid residues in the receptor, potentially altering the binding affinity and specificity compared to analogs lacking this feature, such as Digitoxigenin (B1670572).

Influence of the Glycosidic Moiety on Solubility, Permeability, and Target Binding

Solubility and Pharmacokinetics: The sugar portion increases the water solubility of the otherwise lipophilic steroid. This change in hydrophilicity affects the compound's absorption, distribution in the body, and elimination. mdpi.com

Target Binding and Potency: Glycosylation typically increases the binding affinity and inhibitory potency of the cardenolide. nih.gov The sugar moiety can form additional hydrogen bonds and hydrophobic interactions with the Na+/K+-ATPase, thereby stabilizing the drug-receptor complex. researchgate.net Steroid aglycones lacking glycosylation are significantly less active than their glycosylated counterparts. nih.gov

Type and Structure of Sugar: The nature of the sugar itself is important. The number of sugar units, their specific type (e.g., glucose, rhamnose, digitoxose), and their linkages all influence activity. For example, a study comparing different glycosides found significant variation in the inhibition of Na+/K+-ATPase by cardenolides that had the same aglycone but different sugar chains. mdpi.com Altering the structure of the sugar can have a dramatic influence on the activity of the cardiac glycoside.

| Compound | Structure | General Observation on Activity |

|---|---|---|

| Aglycone (e.g., Gitoxigenin) | Steroid core + Lactone ring | Biologically active, but generally less potent than glycosylated forms. nih.gov |

| Glycoside (e.g., Gitoxin) | Aglycone + Sugar moiety at C3 | Increased water solubility and significantly enhanced binding affinity and potency due to additional interactions with the receptor. mdpi.comnih.gov |

Stereochemical Considerations and Conformational Analysis for Bioactivity

Ring Stereochemistry: The specific cis-A/B and cis-C/D ring junctions are fundamental. This arrangement results in a U-shaped molecule where the A-ring and the D-ring lactone are relatively close, a conformation that is complementary to the binding site on the Na+/K+-ATPase. researchgate.netnih.gov Most naturally occurring active cardenolides possess this specific stereochemistry.

Orientation of Substituents: The orientation of key functional groups is critical. The β-orientation of the C-3 hydroxyl (for glycosylation), the C-14 hydroxyl, and the C-17 butenolide ring are all conserved features among potent cardenolides. iosrjournals.org This precise spatial positioning ensures optimal interaction with the amino acid residues of the receptor.

Conformational Flexibility: While the steroid nucleus is relatively rigid, some conformational flexibility exists, particularly in the D-ring and the attached lactone ring. nih.gov The ability of the molecule to adopt the most favorable conformation for binding is a key aspect of its potency. Conformational analysis helps in understanding how the molecule fits within the receptor and how structural modifications might alter this fit and, consequently, the biological activity. biomedres.us Studies on related compounds where the sugar moiety is locked in place, preventing rotation, have demonstrated high potency, highlighting the importance of a specific, stable conformation for the glycosidic portion of the molecule. nih.gov

| Structural Feature | Required Stereochemistry | Functional Importance |

|---|---|---|

| A/B Ring Junction | cis | Contributes to the overall U-shape of the molecule. nih.gov |

| C/D Ring Junction | cis | Enforced by the 14β-OH, critical for the bent molecular conformation. researchgate.net |

| C3-Hydroxyl Group | β-orientation | Correct positioning for attachment and interaction of the glycosidic moiety. nih.gov |

| C14-Hydroxyl Group | β-orientation | Essential for the cis-C/D ring fusion and overall conformation. iosrjournals.org |

| C17-Butenolide Ring | β-orientation | Positions the lactone for critical interactions with the enzyme target. iosrjournals.org |

Synthetic and Semisynthetic Approaches to 3,6,14 Trihydroxycard 20 22 Enolide and Its Derivatives

Total Synthesis Strategies for Cardenolide Core Structures

The total synthesis of cardenolides is a formidable challenge due to the presence of multiple stereocenters, a cis-fused C/D ring junction, a 14β-hydroxyl group, and the α,β-unsaturated γ-lactone (butenolide) ring at the C17β position. researchgate.netnih.gov Over the years, various strategies have been developed to construct the tetracyclic steroid core and introduce the necessary functionalities.

Key strategic considerations in the total synthesis of cardenolides include:

Construction of the Steroid Nucleus: Early approaches often relied on biomimetic strategies, such as polyene cyclizations. More recent methods have employed powerful reactions like the Diels-Alder reaction to build the core structure in a convergent manner.

Installation of the 14β-Hydroxyl Group: This has been a significant hurdle. Methods such as Mukaiyama hydration have been successfully used for this transformation. jove.comnih.gov

Attachment of the Butenolide Ring: The introduction of the C17β side chain has been achieved through various methods, including Wittig-type reactions, Claisen rearrangements, and, more recently, transition metal-catalyzed cross-coupling reactions, such as the Stille coupling. jove.comnih.govrsc.orgresearchgate.net

A notable example is the total synthesis of (+)-Digitoxigenin, a closely related cardenolide, which highlights the complexity and ingenuity required. Such syntheses often involve numerous steps and showcase the development of novel synthetic methodologies. dntb.gov.ua The total synthesis of acospectoside A and acovenoside B further demonstrates modern approaches to these complex natural products, featuring key steps like acid-catalyzed introduction of a 1-O-acetyl group, Mukaiyama hydration for the 14β-OH, and a Stille coupling for the butenolide ring. jove.comnih.gov

Table 1: Key Reactions in Cardenolide Total Synthesis

| Reaction | Purpose | Reference Example |

|---|---|---|

| Diels-Alder Reaction | Construction of the steroid core | Synthesis of Ouabagenin |

| Mukaiyama Hydration | Introduction of the 14β-hydroxyl group | Synthesis of Acospectoside A |

| Stille Coupling | Attachment of the C17-butenolide moiety | Synthesis of Acospectoside A |

Semisynthesis from Precursor Steroids and Natural Cardenolides

Given the complexity of total synthesis, semisynthesis from more readily available natural products remains a vital approach for accessing 3,6,14-Trihydroxycard-20(22)-enolide and its analogs. Abundant natural cardenolides and precursor steroids serve as valuable starting materials.

Common precursors for semisynthesis include:

Digitoxigenin (B1670572) and Digoxigenin (B1670575): These are abundant cardenolides that can be chemically modified to introduce or alter hydroxyl groups on the steroid nucleus. nih.gov

Gitoxigenin (B107731): This cardenolide can be obtained by the acid-catalyzed hydrolysis of oleandrin. nih.gov It serves as a substrate for biotransformation to produce novel cardenolides. nih.gov

Pregnenolone (B344588): As a key intermediate in the biosynthesis of steroids in plants, pregnenolone is a logical starting point for chemoenzymatic and biotransformation approaches. mpg.dempg.deresearchgate.net The conversion of cholesterol and other phytosterols (B1254722) to pregnenolone is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. mpg.dempg.de

Semisynthetic strategies often involve selective protection and deprotection of hydroxyl groups, oxidation and reduction reactions, and glycosylation to introduce or modify sugar moieties. For instance, the production of the cytotoxic cardenolide glucoevatromonoside (B1254432) has been achieved through the semisynthesis and biotransformation of evatromonoside, which is itself obtained from the chemical degradation of digitoxin (B75463). nih.gov

Chemical Modifications for SAR Probes and Molecular Tools

To investigate the structure-activity relationships (SAR) of this compound and to develop molecular probes, extensive chemical modifications have been undertaken. These modifications target different parts of the molecule, including the sugar moiety, the lactone ring, and the steroid nucleus, to understand their contribution to biological activity. researchgate.netnih.gov

The sugar moiety at the C3 position is known to be important for the biological activity of cardenolides. nih.gov Derivatization of this sugar can significantly impact the molecule's properties.

Key modifications include:

Glycosylation: The attachment of different sugar units can be achieved using methods like the modified Koenigs-Knorr procedure. nih.gov This allows for the synthesis of various glycosides with different sugar types and lengths. nih.gov

Modification of Existing Sugars: Alterations to the sugar itself, such as the removal of a hydroxyl group, have been shown to potentially enhance properties like brain bioavailability. nih.gov

A rapid and efficient procedure for the glycosylation of steroids has been established, allowing for the synthesis of peracetylated β-glycosides which can then be deprotected. nih.gov This method has been shown to be non-destructive to the cardenolide core. nih.gov

The α,β-unsaturated γ-lactone ring is a critical pharmacophore for the biological activity of cardenolides. researchgate.net Modifications in this region have been explored to create analogs with potentially improved therapeutic indices. researchgate.net

Examples of lactone ring modifications include:

Saturation of the Double Bond: Hydrogenation of the butenolide ring generally leads to a decrease in activity.

Replacement with Heterocycles: Analogs where the lactone ring is replaced by other unsaturated heterocycles, including nitrogen-containing rings, have been synthesized. researchgate.net Some of these analogs have been found to retain significant biological activity. researchgate.net

Introduction of Substituents: The synthesis of 22-methylene and 22-hydroxymethyl isomers has been reported. researchgate.net

These studies help to define the structural requirements for the heterocyclic substituent at the C17 position. researchgate.net

The stereochemistry of the cardenolide is crucial for its interaction with its biological target. Stereoselective synthesis allows for the creation of specific isomers to probe the importance of different stereocenters. A novel method for the diastereoselective reductive amination of cardenolides has been developed to produce analogs with a 3β-amine moiety, replacing the typical 3β-glycosylation. nih.gov This method utilizes a chiral phosphoric acid catalyst to achieve high β:α diastereoselectivity. nih.gov

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic and biotransformation methods offer powerful and often highly selective alternatives to purely chemical synthesis for the modification of cardenolides. These approaches leverage the regio- and stereospecificity of enzymes to perform transformations that are challenging to achieve through traditional organic chemistry. nih.gov

Examples of these approaches include:

Microbial Biotransformation: Fungi, such as the endophytic fungus Alternaria eureka 1E1BL1, have been used to biotransform gitoxigenin into new cardenolide derivatives. nih.gov This process can introduce hydroxyl groups at specific positions on the steroid nucleus. nih.gov

Plant Cell Cultures: Cell suspension cultures of Digitalis lanata have been used for the biotransformation of evatromonoside to produce glucoevatromonoside, although the efficiency was lower than a purely chemical approach in one study. nih.gov

Enzymatic Glycosylation: Glycosyltransferases can be used to attach sugar moieties to the cardenolide aglycone with high specificity.

These methods are valuable tools for drug discovery, allowing for the generation of novel derivatives and the prediction of potential metabolites. nih.gov

Advanced Analytical Methodologies for Research on 3,6,14 Trihydroxycard 20 22 Enolide

High-Resolution Mass Spectrometry (HRMS) for Metabolomic and Proteomic Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the untargeted analysis of 3,6,14-Trihydroxycard-20(22)-enolide in metabolomic studies. nih.govthermofisher.com This technique provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of the parent ion and its metabolites. researchgate.net

In a typical metabolomics workflow, an extract from a biological sample (e.g., plant tissue or biofluid) is analyzed by a system like an Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-Q-ToF-MS). For this compound (C₂₃H₃₄O₅), the theoretical exact mass of its protonated molecule [M+H]⁺ would be calculated with high precision. This accuracy helps to distinguish it from other co-eluting compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecule. The fragmentation pattern of cardenolides is characteristic and typically involves sequential neutral losses of water (H₂O) from the steroid nucleus due to the hydroxyl groups. nih.govresearchgate.net This fragmentation data provides structural confirmation and aids in the identification of metabolites where the core steroid structure has been modified. This MS/MS-based method is foundational for the complete identification and quantification of cardiac glycosides in biological extracts. nih.gov

| Parameter | Value for this compound | Information Gained |

| Molecular Formula | C₂₃H₃₄O₅ | Elemental Composition |

| Monoisotopic Mass | 390.2406 Da | Basis for Accurate Mass Measurement |

| Theoretical [M+H]⁺ | 391.2479 Da | Ion detected in positive mode HRMS |

| Primary MS/MS Fragments | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, [M+H-3H₂O]⁺ | Confirmation of hydroxyl groups |

Advanced Chromatographic Techniques (HPLC, UPLC, SFC) for Isolation and Purity Assessment

Advanced chromatographic techniques are fundamental for the isolation of this compound from natural sources and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. nih.govresearchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For cardenolides, reversed-phase chromatography is typically used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, commonly water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. researchgate.netcornell.edu UPLC systems use columns with smaller particle sizes (<2 µm) compared to traditional HPLC, which results in higher resolution, improved sensitivity, and significantly faster analysis times. researchgate.net

The purity of an isolated sample of this compound is determined by injecting it into the HPLC/UPLC system. A pure sample should yield a single, sharp, and symmetrical peak. The area of this peak is proportional to the concentration of the compound. Detection is commonly performed using a UV detector, as the α,β-unsaturated lactone ring in the cardenolide structure has a characteristic UV absorbance. researchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution |

| Gradient | 5% B to 95% B over 10-20 minutes | Elution of compounds with varying polarities |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC) | Optimal for high-resolution separation |

| Detection | UV Detector at ~218-222 nm | Quantification and detection of the butenolide ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Probes and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like this compound. tjnpr.org While HRMS can provide the molecular formula, NMR reveals the precise connectivity of atoms and the stereochemistry of the molecule.

A suite of 1D and 2D NMR experiments is required to fully characterize the structure.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing H-H connectivities within the molecule. cdnsciencepub.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. nih.govukm.my

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. cdnsciencepub.com

For this compound, these experiments would confirm the positions of the three hydroxyl groups, the A/B and C/D ring junctions' stereochemistry, and the attachment of the butenolide ring at the C17 position. cdnsciencepub.com

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. libretexts.org The technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing this pattern, a detailed 3D model of the electron density, and thus the atomic arrangement, can be constructed. nih.gov

For a compound like this compound, a crystal structure would provide absolute confirmation of its stereochemistry and conformation in the solid state.

More significantly, X-ray crystallography is used to determine the structure of this compound when it is bound to its protein target, such as the Na+/K+-ATPase. nih.govfrontiersin.org To achieve this, the protein is crystallized in the presence of the cardenolide (co-crystallization). The resulting structure reveals the precise binding site, the orientation of the ligand within that site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com This information is invaluable for understanding the mechanism of action and for structure-based drug design. nih.gov

Computational Chemistry and Molecular Modeling for Binding and Dynamics Studies

Computational methods are powerful tools used to complement experimental data, providing insights into the molecular interactions and dynamic behavior of this compound with its biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor protein) to form a stable complex. nih.gov For this compound, docking simulations are typically performed using the crystal structure of its target, the Na+/K+-ATPase. nih.gov

The simulation places the cardenolide into the known binding pocket of the receptor and calculates a "docking score," which estimates the binding affinity. The results provide a hypothetical binding pose, highlighting key interactions with amino acid residues. For cardenolides, important interactions often include hydrogen bonds between the hydroxyl groups of the steroid and polar residues in the binding site, as well as interactions involving the lactone ring. nih.govnih.gov

| Simulation Parameter | Description | Example Value/Software |

| Receptor Structure | PDB ID of the target protein (e.g., Na+/K+-ATPase) | PDB: 4HYT |

| Ligand Structure | 3D structure of this compound | Generated from 2D structure |

| Docking Software | Program used to perform the simulation | AutoDock, Glide, GOLD |

| Binding Site Definition | Grid box centered on the known ligand binding pocket | Centered on ouabain (B1677812) binding site |

| Output | Predicted binding poses and scores | Binding Energy (e.g., -9.5 kcal/mol) |

| Key Interactions | Hydrogen bonds, hydrophobic contacts | H-bonds with Thr797, Asp121 |

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from docking or crystallography. youtube.com Starting with the docked pose of this compound in the Na+/K+-ATPase binding site, an MD simulation calculates the movements of every atom in the system over time (typically nanoseconds to microseconds). nih.govbiorxiv.org

These simulations are used to:

Assess the stability of the predicted binding pose. A stable ligand will remain in the binding pocket with minimal fluctuations.

Analyze the flexibility of the ligand and the protein upon binding.

Identify and quantify the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.

Calculate more rigorous estimates of binding free energy. acs.org

MD simulations offer a deeper understanding of the physical basis of the molecular recognition event between the cardenolide and its target receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for this compound and related cardenolides aims to build a statistically significant correlation between the physicochemical properties of the molecules and their biological functions, such as the inhibition of the Na+/K+-ATPase enzyme or cytotoxic effects on cancer cell lines. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, including its steric, electronic, and hydrophobic properties.

Detailed Research Findings:

A notable QSAR study investigated the antiproliferative activity of 58 cardenolides on the A549 human lung cancer cell line. sci-hub.se The goal was to develop a predictive model that could explain the structural requirements for cytotoxicity. The activity was quantified as the negative logarithm of the half-maximal inhibitory concentration (pIC50). The researchers used multiple linear regression (MLR) to build the QSAR model.

The final model demonstrated a strong correlation between the selected molecular descriptors and the antiproliferative activity. The statistical quality of the model was robust, as indicated by a high squared correlation coefficient (R²) of 0.857 and a leave-one-out cross-validation coefficient (q²) of 0.817. These values suggest that the model is not only good at explaining the data but also has strong predictive power.

The key molecular descriptors identified in the model were:

ALogP: A measure of the molecule's lipophilicity or hydrophobicity.

TPSA (Topological Polar Surface Area): Quantifies the polar surface area, which is related to a molecule's ability to form hydrogen bonds and permeate membranes.

SHBint_L: An electrotopological state descriptor related to the intrinsic hydrogen bond donating strength.

MAXDN (Maximal Electrotopological Negative Variation): A descriptor that reflects the potential for electrophilic attack.

The resulting QSAR equation highlighted that higher lipophilicity (ALogP) and a greater maximal electrotopological negative variation (MAXDN) were positively correlated with antiproliferative activity. Conversely, a higher topological polar surface area (TPSA) and increased hydrogen bond donating strength (SHBint_L) were negatively correlated with activity. sci-hub.se This implies that for potent antiproliferative effects, a cardenolide should be more lipophilic and more susceptible to electrophilic interactions, while having a smaller polar surface and weaker hydrogen bond donating capacity.

These findings provide a quantitative framework for understanding the structure-activity landscape of cardenolides. For a compound like this compound, this model suggests that modifications affecting its lipophilicity and electronic properties would be critical for modulating its biological activity.

Interactive Data Table: QSAR Model for Antiproliferative Activity of Cardenolides

The following table presents a subset of the data used in the QSAR study, showcasing the relationship between the molecular descriptors and the experimentally observed antiproliferative activity (pIC50) against the A549 cell line.

| Compound Name | pIC50 (Experimental) | ALogP | TPSA | SHBint_L | MAXDN |

| Digitoxigenin (B1670572) | 7.82 | 2.55 | 77.76 | 0.89 | 1.15 |

| Oleandrigenin | 7.60 | 2.23 | 97.99 | 1.35 | 1.17 |

| Gitoxigenin (B107731) | 7.15 | 2.09 | 97.99 | 1.35 | 1.15 |

| Digoxigenin (B1670575) | 6.96 | 1.98 | 97.99 | 1.35 | 1.15 |

| Uzarigenin | 6.89 | 3.01 | 57.53 | 0.44 | 1.15 |

| Coroglaucigenin | 6.70 | 2.05 | 77.76 | 0.89 | 1.17 |

| Strophanthidin | 6.52 | 1.39 | 97.99 | 1.35 | 1.19 |

| Ouabagenin | 5.96 | 0.51 | 118.22 | 1.81 | 1.18 |

Pharmacological Investigations of 3,6,14 Trihydroxycard 20 22 Enolide in Pre Clinical Models

In Vitro Cell-Based Assays for Mechanistic and Efficacy Studies

In vitro cell-based assays have been fundamental in characterizing the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this cardenolide, primarily focusing on its potential as an anti-cancer agent.

A broad array of human cancer cell lines has been utilized to investigate the anti-proliferative effects of Gitoxigenin (B107731) derivatives like Digitoxin (B75463). These studies have demonstrated potent activity across various cancer types, highlighting the compound's potential for broad-spectrum application. The sensitivity to the compound varies between cell lines, indicating a complex interplay of cellular factors in determining response.

For instance, Digitoxin has shown significant growth-inhibitory effects in renal (TK-10), breast (MCF-7), and melanoma (UACC-62) cancer cell lines. In these models, the IC50 values were found to be within the concentration range observed in the plasma of cardiac patients, suggesting therapeutic relevance. The TK-10 renal adenocarcinoma cell line was noted to be particularly sensitive. Furthermore, studies on the K-562 leukemia cell line also revealed potent inhibitory activity. In multidrug-resistant hepatocellular carcinoma (HCC) cells (HepG2/ADM), Digitoxin effectively overcomes resistance, with its inhibitory concentration decreasing over time. Human ovarian cancer cells (SKOV-3) have also been shown to be susceptible to growth inhibition by Digitoxin.

| Cancer Type | Cell Line | Observed Effect |

|---|---|---|

| Renal Cancer | TK-10 | High sensitivity to growth inhibition |

| Breast Cancer | MCF-7 | Growth inhibition |

| Melanoma | UACC-62 | Growth inhibition |

| Leukemia | K-562 | Potent growth inhibition |

| Hepatocellular Carcinoma (Multidrug-Resistant) | HepG2/ADM | Inhibition of proliferation |

| Ovarian Cancer | SKOV-3 | Inhibition of cell growth and colony formation |

Mechanistic studies have consistently shown that 3,6,14-Trihydroxycard-20(22)-enolide derivatives exert their anti-cancer effects by inducing apoptosis and modulating the cell cycle.

In doxorubicin-resistant HepG2/ADM cells, Digitoxin was found to induce G2/M phase cell cycle arrest. This arrest is mediated through the ATR-CHK2-CDC25C signaling pathway, which is often activated in response to DNA damage. Concurrently, Digitoxin triggers mitochondrial apoptosis, a process characterized by changes in the Bcl-2/Bax protein ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3.

In the human ovarian cancer cell line SKOV-3, both Digoxin (B3395198) and Digitoxin were observed to cause cell cycle arrest at the G0/G1 phase. nih.gov This effect was prominent after 24 and 48 hours of treatment. nih.gov After 72 hours, a significant increase in the hypodiploid cell population was noted, which is indicative of apoptotic cell death. nih.gov

| Cell Line | Cell Cycle Effect | Apoptotic Pathway |

|---|---|---|

| HepG2/ADM (Hepatocellular Carcinoma) | G2/M Arrest | Mitochondrial (intrinsic) pathway; ATR-CHK2-CDC25C signaling |

| SKOV-3 (Ovarian Cancer) | G0/G1 Arrest | Increased hypodiploid population indicative of apoptosis |

Reporter gene assays are powerful tools for dissecting the specific molecular pathways affected by a compound. A study utilizing a Drosophila S2 cell-based luciferase reporter system identified the closely related cardiac glycoside, Digoxin, as a specific inhibitor of the transcriptional activity of the retinoic acid receptor-related orphan nuclear receptor RORγt. nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. nih.gov The study noted that Digitoxin also selectively inhibited RORγt-dependent Th17 cell differentiation, indicating a shared mechanism of action. nih.gov This suggests that this compound and its derivatives can modulate immune responses by directly antagonizing the activity of specific transcription factors. nih.govresearchgate.net

Organotypic Culture Models and Ex Vivo Tissue Preparations

Based on available research, the use of organotypic culture models or ex vivo tissue preparations to specifically investigate the pharmacological effects of this compound or its common derivatives appears to be limited. While studies have utilized plant tissue cultures of Digitalis species for the production of cardenolides, these are biotransformation studies rather than pharmacological investigations on mammalian tissue models. researchgate.netnih.govresearchgate.net Therefore, there is a gap in the literature regarding how this compound affects the complex, multi-cellular architecture and preserved microenvironment of organotypic or ex vivo models.

Animal Models for Investigating Systemic Molecular Effects and Target Engagement

In vivo animal models have been employed to validate the systemic efficacy and molecular effects observed in in vitro assays. These studies provide crucial insights into the compound's activity in a whole-organism context.

One study investigated the anti-angiogenic effect of Digitoxin in NOD/SCID mice. nih.gov Matrigel pellets containing basic fibroblast growth factor (bFGF) were implanted subcutaneously to induce angiogenesis. nih.gov Systemic treatment of the mice with Digitoxin resulted in a significant reduction in microvessel density (MVD) and the fraction of tumor area containing microvessels within the Matrigel plugs, confirming its anti-angiogenic properties in vivo. nih.gov This demonstrates target engagement with the angiogenic process in a living system.

In a different therapeutic context, the related compound Digoxin was tested in mouse models of demyelination to assess its potential for promoting myelin regeneration. nih.gov In both a cuprizone-induced model and a lysolecithin (LPC)-induced model of demyelination, Digoxin treatment led to an increase in the number of oligodendrocyte lineage cells and robustly stimulated remyelination. nih.gov This indicates that the compound can cross the blood-brain barrier and engage with cellular targets in the central nervous system to produce a therapeutic effect.

A critical consideration in pre-clinical animal studies of cardiac glycosides is the well-documented species-specific sensitivity of the Na+/K+-ATPase enzyme, their primary molecular target. Research has shown that cell lines derived from different species exhibit markedly different sensitivities to these compounds.

Cultured cells from humans and monkeys are over 100-fold more sensitive to the toxic effects of cardiac glycosides, including Digitoxin and Gitoxigenin, compared to cell lines from rodents like mice and hamsters. nih.gov This difference in cellular toxicity correlates directly with the inhibition of the Na+/K+-ATPase enzyme from these species. nih.gov The enzyme from resistant species, such as mice, is inhibited at much higher concentrations of the drug compared to the enzyme from human cells. nih.gov These findings confirm that species-related differences in sensitivity to digitalis have a distinct cellular basis and must be carefully considered when extrapolating results from rodent models to humans. nih.gov

Evaluation of Molecular Biomarkers and Histopathological Changes

Information regarding the assessment of molecular biomarkers or histopathological alterations in preclinical models following administration of this compound is not available in the reviewed literature.

Pharmacodynamics and Pharmacokinetics in Research Animals (Emphasis on Mechanistic Understanding)

Detailed studies on the pharmacodynamic properties, mechanism of action, and pharmacokinetic profile of this compound in research animals have not been identified in publicly accessible research. Therefore, a mechanistic understanding of its absorption, distribution, metabolism, and excretion (ADME) cannot be provided at this time.

Interactions of 3,6,14 Trihydroxycard 20 22 Enolide with Other Biological Systems and Pathways

Cross-talk with Other Receptor Systems and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the cross-talk of 3,6,14-Trihydroxycard-20(22)-enolide with other receptor systems and signaling pathways.

Modulation of Immunological Pathways and Inflammatory Responses

Detailed studies on the modulation of immunological pathways and inflammatory responses by this compound are not present in the available literature.

Influence on Neurotransmission and Neural Plasticity

The influence of this compound on neurotransmission and neural plasticity has not been specifically investigated in published research.

Effects on Endothelial Function and Angiogenesis

There is no available research data on the specific effects of this compound on endothelial function and the process of angiogenesis.

Mitochondrial Function and Energy Metabolism

The impact of this compound on mitochondrial function and cellular energy metabolism remains an uninvestigated area of research.

Interactions with Drug Transporters and Efflux Pumps

Specific interactions between this compound and drug transporters or efflux pumps have not been documented in the scientific literature.

Research Directions and Future Perspectives for 3,6,14 Trihydroxycard 20 22 Enolide Studies

Elucidation of Novel Molecular Targets Beyond Na+/K+-ATPase

While the primary mechanism of action for cardenolides like 3,6,14-Trihydroxycard-20(22)-enolide has historically been the inhibition of the Na+/K+-ATPase enzyme, current research is actively seeking to identify other cellular binding partners. drugbank.com This pursuit is driven by observations of biological effects that cannot be solely attributed to the disruption of sodium-potassium pump function.

Recent investigations have revealed that Gitoxigenin (B107731) can act as a potent activator of promyelocytic leukemia protein (PML) nuclear body formation, suggesting a role in cellular processes far removed from ion transport. ncats.io Furthermore, studies on closely related cardenolides provide compelling clues. For instance, the aglycone of digoxin (B3395198), which shares structural similarities with Gitoxigenin, has been shown in docking studies to potentially bind to and modulate the activity of histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K). researchgate.net These targets are critical regulators of gene expression, cell proliferation, and survival, indicating that Gitoxigenin could mediate its antitumor effects through these pathways. researchgate.net There is also evidence that other ion pumps, such as the plasma membrane Ca2+-ATPase (PMCA), may be modulated by cardenolide derivatives, presenting another avenue for exploration. nih.gov

| Potential Molecular Target | Associated Biological Process | Supporting Evidence |

| Promyelocytic Leukemia Protein (PML) | Nuclear body formation, tumor suppression, antiviral response | Identified as a target for Gitoxigenin in a high-throughput screen. ncats.io |

| Histone Deacetylases (HDAC) | Gene expression, cell cycle regulation | Docking studies with structurally similar cardenolide aglycones suggest potential binding. researchgate.net |

| Phosphoinositide 3-kinase (PI3K) | Cell growth, proliferation, metabolism, autophagy | Docking studies with structurally similar cardenolide aglycones suggest potential binding. researchgate.net |

| Plasma Membrane Ca2+-ATPase (PMCA) | Calcium homeostasis, cell signaling | Derivatives of the related compound digitoxigenin (B1670572) have been shown to modulate PMCA activity. nih.gov |

Development of Advanced Research Probes and Chemical Biology Tools

To fully investigate the cellular functions of this compound, the development of specialized chemical probes is essential. These tools are critical for identifying binding partners, visualizing the compound's subcellular localization, and dissecting its mechanism of action. A well-established strategy involves using a structurally related cardenolide, digoxigenin (B1670575) (DIG), as a versatile molecular label. nih.gov DIG can be attached to nucleic acid probes, which are then used for applications like in situ hybridization. The labeled probes are subsequently detected with high specificity using antibodies conjugated to fluorescent dyes, allowing for precise visualization within cells. nih.govvectorlabs.com

Following this precedent, future research will likely focus on the chemical synthesis of Gitoxigenin derivatives that can be used as research probes. By modifying the core structure, for example at the C-3 hydroxyl group, researchers can introduce reactive handles for conjugation to fluorescent tags, biotin (B1667282) for affinity purification, or photo-crosslinkers to covalently trap and identify binding partners. The synthesis of amino-derivatives of cardenolides like 3-aminodigitoxigenin has already been achieved, providing a blueprint for creating isomerically pure probes that can be linked to various reporter molecules for use in immunoassays and other detection methods. nih.gov

Integration with Systems Biology, Proteomics, and Metabolomics Approaches

Understanding the full impact of this compound on cellular physiology requires a holistic view that extends beyond single-target interactions. Systems biology approaches, particularly proteomics and metabolomics, offer powerful platforms to capture the global cellular response to the compound. nih.gov These technologies allow for the large-scale measurement of proteins and small-molecule metabolites within a biological system, providing a comprehensive snapshot of cellular state. nih.govfrontiersin.org

By treating cells or tissues with Gitoxigenin and subsequently analyzing changes in the proteome and metabolome, researchers can map the compound's influence on entire signaling pathways and metabolic networks. For example, tandem mass tag (TMT) proteomics can reveal differentially expressed proteins, while liquid chromatography-mass spectrometry (LC-MS)-based metabolomics can identify shifts in metabolic pathways. frontiersin.org This data can uncover unexpected biological effects and point towards novel mechanisms of action. The presence of related cardenolides in metabolomics databases indicates that the analytical frameworks for these studies are already in place. mitoproteome.org Integrating these "omics" datasets can provide a multi-layered understanding of the compound's activity, generating new hypotheses for targeted mechanistic studies. researchgate.net

Exploration of Novel Biological Activities and Mechanistic Pathways

There is growing interest in the pharmacological properties of cardenolides beyond their cardiotonic effects, with significant research focusing on their potential as antitumor, antiviral, and antibacterial agents. ncats.ionih.gov Gitoxigenin has been identified as a compound of interest in these areas, and future studies will aim to delineate the specific mechanisms driving these activities.

In the context of cancer, research on related compounds has shown that they can induce programmed cell death, including apoptosis and necroptosis, in malignant cell lines. nih.govwikipedia.org The anticancer effects may be linked to the modulation of intracellular calcium levels and the inhibition of key survival pathways like PI3K/Akt. researchgate.netnih.gov Future work will likely involve screening this compound against diverse cancer cell panels to identify specific cancer types that are particularly sensitive to its cytotoxic effects. Mechanistic studies will then focus on its impact on the cell cycle, apoptosis induction, and its ability to inhibit cancer cell migration and metastasis.

Strategies for Sustainable Biosynthesis and Production for Research Purposes

The advancement of research on this compound depends on a reliable and sustainable supply of the compound. Traditional extraction from plant sources, such as species of the genus Digitalis, can be inefficient and environmentally burdensome. nih.gov Consequently, modern biotechnological approaches are being explored as green alternatives to chemical synthesis and extraction.

One promising strategy is biotransformation, which utilizes plant cell cultures or microorganisms as biocatalysts to produce or modify cardenolides. For example, cultured cells of Digitalis lanata have been used for the bioconversion of Gitoxigenin. researchgate.net Similarly, specific microorganisms can perform highly selective chemical reactions, such as hydroxylations, on the cardenolide steroid core, which are difficult to achieve through conventional chemistry. researchgate.net The mold Tricothecium roseum, for instance, has been used to hydroxylate digitoxigenin. researchgate.net Another approach involves leveraging the inherent enzyme systems within Digitalis plants through controlled fermentation processes to convert precursor glycosides into more valuable final products. google.com These biosynthetic methods offer a more sustainable and potentially cost-effective means of producing this compound and its derivatives for extensive research.

Collaborative Research Frameworks for Comprehensive Cardenolide Studies

The complexity of cardenolide pharmacology necessitates a multidisciplinary and collaborative approach to research. To accelerate progress, the establishment of collaborative frameworks is crucial. These frameworks would bring together experts from diverse fields, including medicinal chemistry, pharmacology, structural biology, and clinical research, to tackle the multifaceted challenges of studying compounds like this compound.

An effective model for such collaboration can be seen in the systematic reviews and meta-analyses conducted in clinical toxicology, which require rigorous, multi-expert input to assess evidence on a large scale. nih.gov A similar collaborative consortium for cardenolide research could facilitate the standardization of experimental protocols, promote the sharing of data and chemical libraries, and enable large, multi-center studies to validate novel targets and therapeutic hypotheses. Such an integrated effort would be essential for translating basic research findings into tangible clinical applications and for comprehensively understanding the biological roles of this important class of natural products.

Q & A

Q. What analytical techniques ensure purity in synthetic derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.